(3α,5β)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-ol
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Overview
Description
(3α,5β)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-ol is a biochemical compound used in proteomics research. It is a derivative of pregnane, a steroid nucleus, and is known for its complex structure involving multiple methylene bridges .
Preparation Methods
The synthesis of (3α,5β)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-ol involves several steps, starting from a pregnane derivative. The process typically includes:
Formation of methylene bridges: This step involves the reaction of the pregnane derivative with formaldehyde under acidic conditions to form the methylene bridges.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or potassium permanganate.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
(3α,5β)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like chromium trioxide or potassium dichromate to form ketones or carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: Halogenation reactions using reagents like thionyl chloride or phosphorus tribromide can introduce halogen atoms at specific positions.
The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
(3α,5β)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-ol is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of other complex steroid derivatives.
Biology: Studied for its interactions with biological receptors and enzymes.
Industry: Used in the production of specialized biochemical reagents
Mechanism of Action
The mechanism of action of (3α,5β)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-ol involves its interaction with specific molecular targets:
Receptors: It may act as a modulator of steroid hormone receptors, influencing gene expression and cellular responses.
Comparison with Similar Compounds
(3α,5β)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-ol is unique due to its multiple methylene bridges and specific hydroxylation pattern. Similar compounds include:
Pregnanolone: A neurosteroid with similar structural features but different functional groups.
Allopregnanolone: Another neurosteroid with distinct biological activities.
Progesterone: A well-known steroid hormone with a simpler structure.
These compounds share a common steroid nucleus but differ in their functional groups and biological activities.
Properties
CAS No. |
19605-69-7 |
---|---|
Molecular Formula |
C₂₃H₃₆O₅ |
Molecular Weight |
392.53 |
Synonyms |
17,20:20,21-bis(methylenedioxy)-5β-pregnan-3α-ol |
Origin of Product |
United States |
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